molecular formula C36H32F24N4P4 B054566 Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) CAS No. 117271-77-9

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

Cat. No.: B054566
CAS No.: 117271-77-9
M. Wt: 1100.5 g/mol
InChI Key: ORRBEFRZPYDCAJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) has a wide range of scientific research applications:

Safety and Hazards

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice or attention .

Preparation Methods

The synthesis of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene to form 1,1′-[1,4-phenylenebis-(methylene)]bis(4,4′-bipyridine). This intermediate is then reacted in a template synthesis with 4,4′-bipyridine to yield the final product . The compound is sensitive to moisture and should be stored under inert gas conditions .

Chemical Reactions Analysis

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.

Comparison with Similar Compounds

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is unique due to its specific structure and ability to form stable host-guest complexes. Similar compounds include:

These compounds highlight the versatility and uniqueness of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) in various scientific applications.

Properties

IUPAC Name

5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRBEFRZPYDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F24N4P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452863
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117271-77-9
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 2
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 3
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 4
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 5
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Reactant of Route 6
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

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